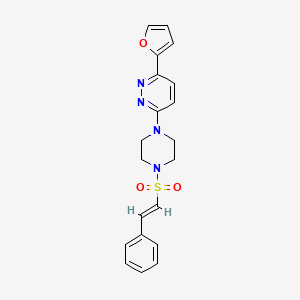
(E)-3-(furan-2-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(furan-2-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-3-(furan-2-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine core with a furan ring and a piperazine moiety , contributing to its unique reactivity and biological interactions. The presence of the sulfonyl group enhances its potential for diverse biological activities.
Anticancer Activity
Research indicates that pyridazine derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications to the pyridazine structure can enhance selectivity and potency against various cancer cell lines.
| Compound | Cancer Type | Growth Inhibition (%) | GI50 (µM) |
|---|---|---|---|
| Compound 10l | Non-Small Cell Lung Cancer (NSCLC) | 62.21% - 100.14% | 1.66 - 100 |
| Compound 17a | Prostate Cancer | 85.00% | 5.00 |
| This compound | Melanoma | TBD | TBD |
The mechanism of action often involves the modulation of cell cycle progression and apoptosis. For example, compound 10l induced G0–G1 phase arrest in A549 cells, increasing the cell population from 85.41% to 90.86% . Additionally, gene expression analysis revealed upregulation of pro-apoptotic genes like p53 and Bax , while downregulating the anti-apoptotic gene Bcl-2 .
Antimicrobial Activity
Pyridazine derivatives have also been evaluated for their antimicrobial properties. The compound's structural components suggest potential efficacy against bacterial strains such as Staphylococcus aureus.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 10h | Staphylococcus aureus | 16 µg/mL |
| This compound | TBD | TBD |
These compounds often exhibit dual functions as both antimicrobial and anticancer agents, which is a significant advantage in therapeutic applications .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties due to its ability to modulate inflammatory pathways. Research on similar pyridazine derivatives indicates that they can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Case Studies
Several studies highlight the promising biological activity of pyridazine derivatives:
- Pyridazinone Derivatives : A study demonstrated that pyridazinone derivatives showed potent activity against melanoma and NSCLC with growth inhibition percentages ranging from 62% to over 100% .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific modifications to the pyridazine structure can significantly enhance anticancer activity while reducing toxicity .
- Combination Therapies : Some research suggests that combining pyridazine derivatives with existing anticancer drugs may improve efficacy and reduce side effects, highlighting their potential in combination therapy protocols .
属性
IUPAC Name |
3-(furan-2-yl)-6-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-28(26,16-10-17-5-2-1-3-6-17)24-13-11-23(12-14-24)20-9-8-18(21-22-20)19-7-4-15-27-19/h1-10,15-16H,11-14H2/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTKWGPZWNEBCH-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














